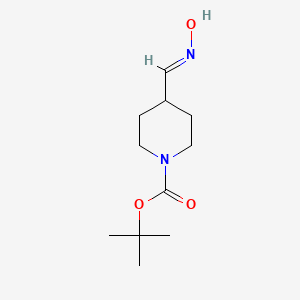
1-Boc-4-((Hydroxyimino)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-((Hydroxyimino)methyl)piperidine is a chemical compound with the molecular formula C11H20N2O3. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyimino group at the 4-position of the piperidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Boc-4-((Hydroxyimino)methyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-piperidone.
Protection: The nitrogen atom of 4-piperidone is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine, resulting in 1-Boc-4-piperidone.
Oximation: The carbonyl group at the 4-position is then converted to a hydroxyimino group using hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Boc-4-((Hydroxyimino)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-((Hydroxyimino)methyl)piperidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system due to its piperidine core.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the production of fine chemicals and as a building block in the synthesis of polymers and materials.
Wirkmechanismus
The mechanism of action of 1-Boc-4-((Hydroxyimino)methyl)piperidine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The hydroxyimino group can interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-((Hydroxyimino)methyl)piperidine can be compared with other piperidine derivatives such as:
1-Boc-4-piperidone: Lacks the hydroxyimino group, making it less reactive in certain transformations.
1-Boc-4-hydroxypiperidine: Contains a hydroxyl group instead of a hydroxyimino group, leading to different reactivity and applications.
1-Boc-4-bromopiperidine: Contains a bromine atom, making it useful for cross-coupling reactions.
The uniqueness of this compound lies in its hydroxyimino group, which provides additional reactivity and versatility in synthetic applications.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(E)-hydroxyiminomethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-4-9(5-7-13)8-12-15/h8-9,15H,4-7H2,1-3H3/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPSCYURIXEGIG-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-2,8-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B575117.png)
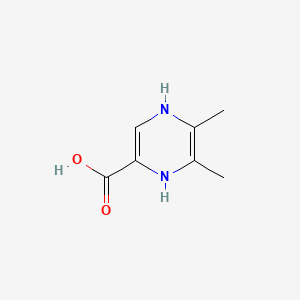
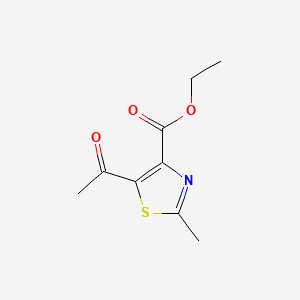
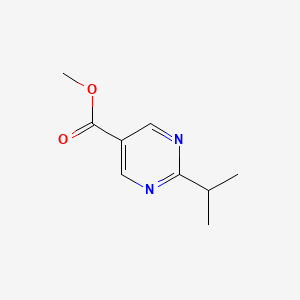
![Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B575123.png)
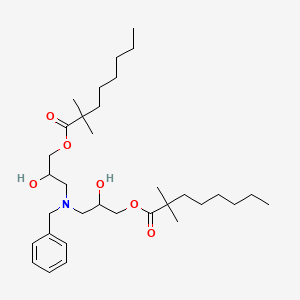
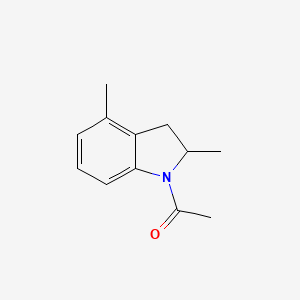

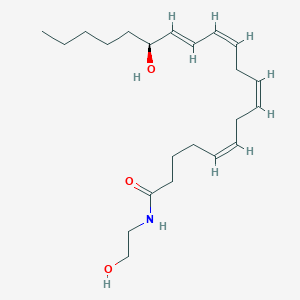

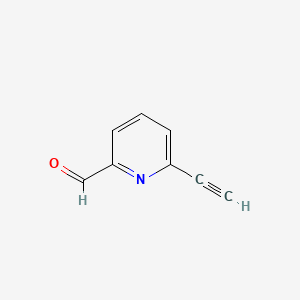
![3-[Benzyl(dimethyl)silyl]pyridine](/img/structure/B575134.png)
